molecular formula C9H12O B134271 3-Isopropylphenol CAS No. 618-45-1

3-Isopropylphenol

Cat. No. B134271
CAS RN: 618-45-1
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

Identification of Structural and Spectral Properties

The study of 3-(p-isopropylphenyl)-5-(o,m,p-nitrophenyl)-1-phenylformazans utilized a combination of spectroscopic techniques and quantum chemical calculations to characterize the synthesized formazan compounds. The molecular structures, vibrational frequencies, and chemical shifts were analyzed using the B3LYP method with a 6-311+G(d,p) basis set. Additionally, the study explored the non-linear optical properties and thermodynamic characteristics of these compounds, providing a comprehensive understanding of their structural and spectral properties .

Steric Effects in Polypyrazolylborate Ligands

The synthesis and coordination chemistry of polypyrazolylborate ligands, which include 3-isopropylpyrazolyl groups, were investigated. These ligands were synthesized through the reaction of tetrahydroborate ion with appropriate pyrazoles. The study demonstrated that these ligands possess unique properties and serve as intermediates between unhindered and sterically bulky ligands. Metal complexes were prepared and characterized, with some being further analyzed using X-ray diffraction techniques .

Conformational Equilibrium in Propofol

Broadband chirped-pulse microwave spectroscopy was employed to study the conformational equilibrium of propofol, a compound closely related to 3-isopropylphenol. The study identified three conformers and provided insights into the torsional potential and barrier heights associated with the internal rotation of the hydroxyl group. The carbon backbone structure was confirmed, and ab initio calculations supported the findings on the potential energy surface and molecular properties .

Synthesis of 3-Hydroxythiophenol

Two novel and practical syntheses of 3-hydroxythiophenol were developed using inexpensive starting materials. The study provided a cost comparison of these syntheses, highlighting their efficiency and potential for large-scale production. This compound is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds .

Thiobisphenols from 3-Alkylphenols

The synthesis of thiobisphenols from 3-alkylphenols derived from natural phenolic lipids was explored. The reaction with sulfur dichloride yielded isomeric products, with the study focusing on the role of solvent and catalyst in the reaction. Structural evidence for the isomers was obtained through related reactions of bromo- and chloro-substituted methylphenols .

High Purity p-Isopropylphenol Synthesis

A high purity p-isopropylphenol was synthesized from β-pinene through a sequence of oxidation, ring-opening, and dehydrogenation. The study discussed factors affecting the ring-opening and dehydrogenation processes, achieving an overall yield of 31% and providing a method for the efficient production of p-isopropylphenol .

Oxidation Products of 4-Isopropylphenol

The oxidation of 4-isopropylphenol in aqueous solutions was examined, identifying unusual products formed through nucleophilic addition at the intermediate quinone methide. The study utilized chromatography and mass spectrometry to identify the products and explored the intensity of electrochemical oxidation by varying electrode potential .

Thermal Expansion of 4-Isopropylphenol Crystal Structure

The crystal structure of 4-isopropylphenol was analyzed at various temperatures using X-ray diffraction. The study calculated thermal expansion coefficients and characterized the torsional motion of the isopropyl group. The results were compared with spectroscopic data, providing a comprehensive understanding of the material's thermal behavior .

Scientific Research Applications

1. Structural Studies and Material Properties

3-Isopropylphenol and its variants have been studied for their structural properties. For example, 4-isopropylphenol, an optically non-linear material, was analyzed using X-ray diffraction to determine its structure at different temperatures. This study calculated the thermal expansion coefficients and characterized the torsional motion of the isopropyl group, providing insights into its potential applications in material science (Wójcik & Holband, 2002).

2. Chemical Bonding and Association

Research on 2-isopropylphenol, a closely related compound, investigated its hydrogen bonding association in various solvents using nuclear magnetic resonance spectroscopy. This study provided valuable information on the chemical shifts and dimerization constants, which are crucial for understanding its chemical behavior and potential applications in chemical synthesis (Luo, Lay, & Chen, 2001).

3. Oxidation Processes and Product Identification

Another study focused on the oxidation of 4-isopropylphenol in aqueous solutions, identifying unusual products of this process. This research offers insights into the mechanisms of organic compound oxidation, contributing to the understanding of natural flavonoids' transformation (Zenkevich & Pushkareva, 2018).

4. Decomposition and Recovery Processes

The decomposition of 2-isopropylphenol in supercritical water was studied to explore non-catalytic recovery methods. This research helps understand the production of phenol and related compounds, useful in various industrial applications (Sato, Haryu, Adschiri, & Arai, 2004).

Safety And Hazards

3-Isopropylphenol is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Future Directions

3-Isopropylphenol may be used in the linear solvation energy relationship (LSER) studies during the characterization of stationary phases in subcritical fluid chromatography . It can also be used in the development of non-staining, non-blooming, non-resinous antioxidants for rubber .

properties

IUPAC Name

3-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Isopropylphenol

CAS RN

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-Isopropylphenol
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Record name Phenol, 3-(1-methylethyl)-
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-isopropylhydroxybenzene
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Record name M-ISOPROPYLPHENOL
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Synthesis routes and methods

Procedure details

The reaction mixture formed by the acid-decomposition contains not only resorcin, acetone and the inert solvent used but also various by-products, for example, carbinols such as m-isopropyl-α,α-dimethylbenzyl alcohol, m-acetyl-α,α-dimethylbenzyl alcohol and m-hydroxy-α,α-dimethylbenzyl alcohol, olefins such as m-isopropenylphenol, m-isopropenylacetophenone and m-isopropenylcumene, peroxides which are estimated to have been formed by condensation reaction between carbinols or olefins and hydroperoxides, m-isopropylphenol, m-hydroxyacetophenone, and high-boiling-point condensates.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
K Choi, LI Sweet, PG Meier… - … : An International Journal, 2004 - Wiley Online Library
… In tainted walleye, pike, and yellow perch collected from the Wisconsin River, they reported 3-isopropylphenol and 4-isopropylphenol concentrations of 8 and 1.3 g/kg, respectively. …
Number of citations: 33 onlinelibrary.wiley.com
S Krčmar - Journal of Vector Ecology, 2007 - BioOne
… effecti eness of 4-methylphenol, 3-isopropylphenol, and naphthalene as attractants in canopy traps … There was no prior e idence for efficacy of 3-isopropylphenol and naphthalene as …
Number of citations: 35 bioone.org
TP Hell, RC Lindsay - Journal of Environmental Science & Health …, 1989 - Taylor & Francis
… for 3-isopropylphenol (60%) and abletic acid (85%). The compounds were individually diluted with water, but low solubility compounds (abietic acid, carvacrol, rosin, 3-isopropylphenol, …
Number of citations: 104 www.tandfonline.com
JH Park, YJ Jeon, CH Lee, N Chung, HS Lee - Scientific reports, 2017 - nature.com
… shantungensis adults and nymphs, thymol, carvacrol, 2-isopropylphenol, 3-isopropylphenol, … of thymol, carvacrol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol using the …
Number of citations: 127 www.nature.com
W Xu, SJ Miller, PK Agrawal, CW Jones - Applied Catalysis A: General, 2013 - Elsevier
… Additionally, it is determined that 3-isopropylphenol and 4-isopropylphenol do not participate in secondary reactions once they are formed, while 2-isopropylphenol and isopropylphenyl …
Number of citations: 48 www.sciencedirect.com
JK Ha, RC Lindsay - Journal of food science, 1991 - Wiley Online Library
… Highly characterizing sheepy‐muttony aromas in ovine fats were contributed by p‐cresol, 2‐isopropylphenol, 3,4‐dimethylphenol, thymol, carvacrol, 3‐isopropylphenol, and 4‐…
Number of citations: 144 ift.onlinelibrary.wiley.com
LRH Klemm, DR Taylor - The Journal of Organic Chemistry, 1980 - ACS Publications
… from expt 8 (using propene and phenol) resembles that from expt 10 (also conducted at 350 C) in the positions of ring substitution, except for the presence of some 3isopropylphenol in …
Number of citations: 10 pubs.acs.org
TP Heil, NA Lane, RC Lindsay - Journal of Environmental Science …, 1989 - Taylor & Francis
… and 50 ppb 3-isopropylphenol gave a … 3-isopropylphenol, 1 ppb 2,4-diisopropylphenol, 1 ppb carvacrol, and 10 ppb thiophenol; and the fish mince containing 2.5 ppb 3-isopropylphenol…
Number of citations: 21 www.tandfonline.com
B Miller, JG Haggerty - The Journal of Organic Chemistry, 1986 - ACS Publications
… greatly decreased yield of the corresponding 3-isopropylphenol is obtained from reaction of 1 … increase in the yield of the 3-isopropylphenol. Essentiallyidentical product distributions are …
Number of citations: 6 pubs.acs.org
PJ Forshaw - Journal of Pharmacy and Pharmacology, 1972 - academic.oup.com
… 15, the effects of 3-isopropylphenol and some other phenols were … due to the formation of 3-isopropylphenol from carbamylated … for preparing the samples of 3-isopropylphenol and 2-…
Number of citations: 4 academic.oup.com

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